4-Fluoro-2-iodoanisole
Overview
Description
4-Fluoro-2-iodoanisole is an organofluorine compound with the molecular formula C₇H₆FIO. It is a derivative of anisole, where the hydrogen atoms at the 4 and 2 positions on the benzene ring are replaced by fluorine and iodine atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-iodoanisole can be synthesized through several methods, with one common approach being the halogen exchange reaction. This involves the reaction of 4-fluoroanisole with iodine monochloride (ICl) in the presence of a catalyst such as copper(I) iodide (CuI). The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .
Another method involves the direct iodination of 4-fluoroanisole using iodine and a strong oxidizing agent such as nitric acid (HNO₃). This reaction is carried out under controlled conditions to ensure selective iodination at the 2-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogen exchange reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodoanisole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases such as potassium carbonate (K₂CO₃) are typically used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are employed.
Major Products
Substitution: Products include various substituted anisoles.
Coupling: Products include biaryl compounds and alkynyl derivatives.
Oxidation and Reduction: Products include quinones and dehalogenated anisoles.
Scientific Research Applications
4-Fluoro-2-iodoanisole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: It is utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-2-iodoanisole in various reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the fluorine and iodine substituents. This activation facilitates nucleophilic attack and coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through halogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroanisole: Lacks the iodine substituent, making it less reactive in coupling reactions.
2-Iodoanisole: Lacks the fluorine substituent, affecting its electronic properties and reactivity.
4-Chloro-2-iodoanisole: Similar structure but with chlorine instead of fluorine, leading to different reactivity and applications.
Uniqueness
4-Fluoro-2-iodoanisole is unique due to the presence of both fluorine and iodine substituents, which impart distinct electronic and steric properties. This dual substitution enhances its reactivity in various chemical reactions and broadens its applicability in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-fluoro-2-iodo-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKSHFBAYIBZCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278851 | |
Record name | 4-Fluoro-2-iodoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3824-22-4 | |
Record name | 4-Fluoro-2-iodo-1-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3824-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 10332 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003824224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC10332 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluoro-2-iodoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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